2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core substituted with chloro, isopropyl, and methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable chloroalkyl ketone in the presence of a base can lead to the formation of the desired pyrido[1,2-a]pyrimidin-4-one core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chloro and isopropyl substituents, resulting in different chemical and biological properties.
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a chloroethyl group instead of the isopropyl group, leading to variations in reactivity and applications.
Uniqueness: 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H13ClN2O |
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Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-chloro-7-methyl-3-propan-2-ylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H13ClN2O/c1-7(2)10-11(13)14-9-5-4-8(3)6-15(9)12(10)16/h4-7H,1-3H3 |
InChI Key |
ZJKSKYPULTXBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C(C)C)Cl)C=C1 |
Origin of Product |
United States |
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